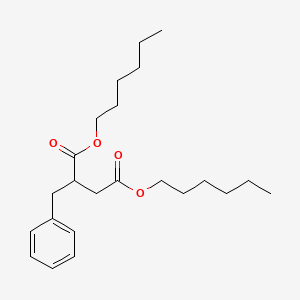
Dihexyl 2-benzylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl 2-benzylbutanedioate is an organic compound with the molecular formula C20H30O4. It is a diester derived from benzylbutanedioic acid and hexanol. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 2-benzylbutanedioate typically involves the esterification of benzylbutanedioic acid with hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing. The use of efficient distillation columns helps in the purification of the final product, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl 2-benzylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzylbutanedioic acid derivatives.
Reduction: Dihexyl 2-benzylbutanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dihexyl 2-benzylbutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Utilized in the production of plasticizers and as a component in the formulation of certain polymers.
Mecanismo De Acción
The mechanism of action of dihexyl 2-benzylbutanedioate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis, leading to the formation of benzylbutanedioic acid and hexanol. This hydrolysis can be catalyzed by esterases and other hydrolytic enzymes. The resulting products can further participate in metabolic pathways, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dihexyl phthalate: Another diester with similar ester groups but derived from phthalic acid.
Diethylhexyl phthalate: A widely used plasticizer with similar ester functionality.
Dibutyl phthalate: A diester with shorter alkyl chains compared to dihexyl 2-benzylbutanedioate.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of a benzyl group, which can influence its reactivity and applications. The benzyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
5859-42-7 |
|---|---|
Fórmula molecular |
C23H36O4 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
dihexyl 2-benzylbutanedioate |
InChI |
InChI=1S/C23H36O4/c1-3-5-7-12-16-26-22(24)19-21(18-20-14-10-9-11-15-20)23(25)27-17-13-8-6-4-2/h9-11,14-15,21H,3-8,12-13,16-19H2,1-2H3 |
Clave InChI |
AOFAEZFJFYMIRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




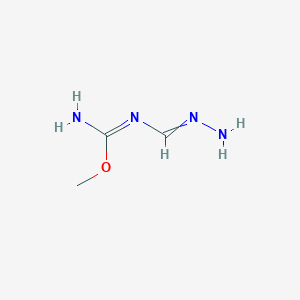
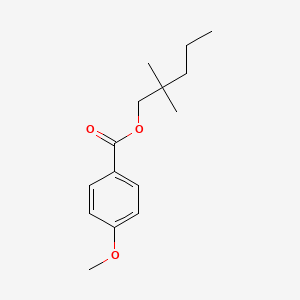

![Cyclohexyl 2-[5-[(2-cyclohexyloxy-2-oxoethyl)amino]pentylamino]acetate](/img/structure/B14730381.png)
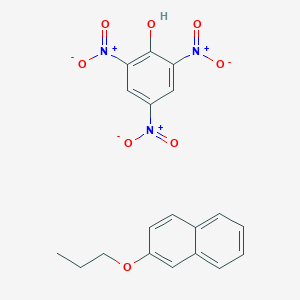
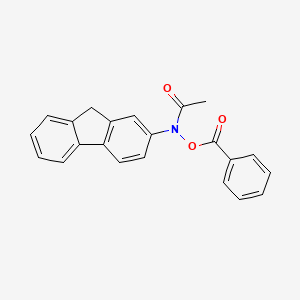
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)

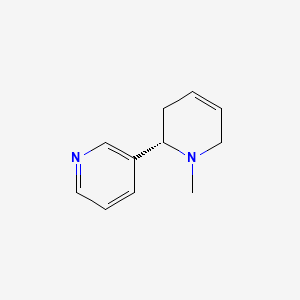
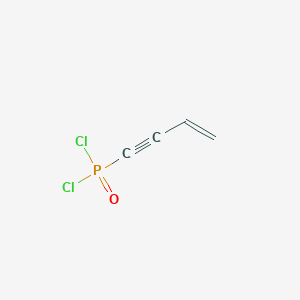
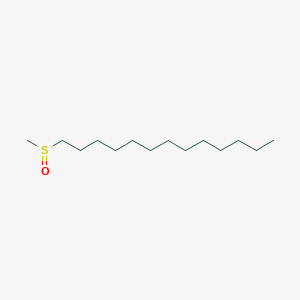
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)
